molecular formula C7H3ClF4O2S B2413024 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1214372-88-9

3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B2413024
CAS No.: 1214372-88-9
M. Wt: 262.6
InChI Key: IBPLJUDUCKFLHS-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O2S and a molecular weight of 262.61 g/mol . This compound is characterized by the presence of both fluorine and sulfonyl chloride functional groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3,5-difluoromethylbenzenesulfonyl chloride with hydrogen fluoride . This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can be advantageous in the synthesis of complex molecules where regioselectivity is crucial .

Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)5-3-1-2-4(9)6(5)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPLJUDUCKFLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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